molecular formula C10H12N2O2S B3291017 Ethyl 3,6-dimethylimidazo[2,1-b]thiazole-5-carboxylate CAS No. 86932-95-8

Ethyl 3,6-dimethylimidazo[2,1-b]thiazole-5-carboxylate

Cat. No.: B3291017
CAS No.: 86932-95-8
M. Wt: 224.28 g/mol
InChI Key: MCVXDXLWSWOWLG-UHFFFAOYSA-N
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Description

Ethyl 3,6-dimethylimidazo[2,1-b]thiazole-5-carboxylate is a chemical scaffold of significant interest in medicinal chemistry research, particularly in the development of novel anti-infective and anticancer therapeutics. This compound belongs to the imidazothiazole class of heterocycles, which are recognized as privileged pharmacophores for drug discovery due to their ability to interact with diverse biological targets . In anti-tuberculosis research, the imidazo[2,1-b]thiazole-5-carboxamide pharmacophore has demonstrated potent activity by targeting QcrB, a subunit of the essential cytochrome bcc-aa 3 complex in the mycobacterial electron transport chain . Inhibition of this target disrupts energy metabolism, making it a validated strategy for combating Mycobacterium tuberculosis , including drug-resistant strains . Lead compounds based on this scaffold have shown excellent potency in cellular and animal models of TB infection . Furthermore, derivatives of the 3-methyl-imidazo[2,1-b]thiazole scaffold have been investigated as a new class of dihydrofolate reductase (DHFR) inhibitors, exhibiting potent antitumor activity in preclinical models . The structural flexibility of the imidazothiazole core allows for synthetic modifications that fine-tune biological activity, enabling research across multiple disease areas . This compound serves as a versatile synthetic intermediate for exploring new chemical space in the search for innovative therapeutic agents.

Properties

IUPAC Name

ethyl 3,6-dimethylimidazo[2,1-b][1,3]thiazole-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O2S/c1-4-14-9(13)8-7(3)11-10-12(8)6(2)5-15-10/h5H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCVXDXLWSWOWLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C2N1C(=CS2)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3,6-dimethylimidazo[2,1-b]thiazole-5-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminothiazole with ethyl acetoacetate in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions in an organic solvent such as ethanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3,6-dimethylimidazo[2,1-b]thiazole-5-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups onto the imidazole or thiazole rings .

Scientific Research Applications

Chemistry

Ethyl 3,6-dimethylimidazo[2,1-b]thiazole-5-carboxylate serves as a crucial building block for synthesizing more complex molecules. It is involved in various chemical reactions such as:

  • Oxidation : Can be oxidized to form corresponding oxo derivatives.
  • Reduction : Reduction reactions yield altered electronic properties.
  • Substitution : Electrophilic and nucleophilic substitutions can occur at various positions on the imidazole and thiazole rings.

Biology

Research has indicated that this compound holds potential biological activities:

  • Antimicrobial Properties : Investigated for its efficacy against various bacterial strains.
  • Anticancer Activity : Explored for its ability to inhibit cancer cell proliferation through mechanisms involving interaction with specific molecular targets.

Medicine

In the field of drug development, this compound is being studied for:

  • Therapeutic Applications : Its potential to act as a therapeutic agent in treating diseases due to its unique mechanism of action.
  • Target Engagement : The compound's ability to bind to enzymes or receptors alters their activity, which may lead to new treatment pathways.

Industry

The compound is utilized in developing new materials and chemical processes. Its unique properties make it suitable for applications in:

  • Material Science : Development of novel polymers or composites.
  • Chemical Manufacturing : As a reagent or intermediate in various industrial processes.

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal investigated the anticancer properties of this compound. The results indicated that the compound exhibited significant inhibition of cancer cell growth through apoptosis induction and cell cycle arrest mechanisms.

Case Study 2: Antimicrobial Efficacy

Research conducted on the antimicrobial properties demonstrated that this compound effectively inhibited the growth of several pathogenic bacteria. The study highlighted its potential as a lead compound for developing new antibiotics.

Mechanism of Action

The mechanism of action of Ethyl 3,6-dimethylimidazo[2,1-b]thiazole-5-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structurally and functionally related imidazo[2,1-b]thiazole derivatives, highlighting key differences in substituents, synthesis routes, and biological activities:

Compound Name Substituents Molecular Formula Key Properties/Activities References
Ethyl 3,6-dimethylimidazo[2,1-b]thiazole-5-carboxylate 3-Me, 6-Me, 5-COOEt C₁₀H₁₂N₂O₂S Intermediate for bioactive molecules; methyl groups enhance metabolic stability.
Ethyl 6-(4-chlorophenyl)imidazo[2,1-b]thiazole-5-carboxylate 6-(4-Cl-Ph), 5-COOEt C₁₄H₁₁ClN₂O₂S Lipophilic aryl substituent; potential constitutive androstane receptor (CAR) agonist activity.
Ethyl 3-methyl-6-(trifluoromethyl)imidazo[2,1-b]thiazole-5-carboxylate 3-Me, 6-CF₃, 5-COOEt C₁₀H₉F₃N₂O₂S CF₃ group increases lipophilicity (predicted logP: 1.52) and metabolic resistance.
Ethyl 4-methyl-2-(4-pyridinyl)thiazole-5-carboxylate Thiazole core, 4-Me, 2-(4-pyridinyl) C₁₂H₁₂N₂O₂S CDK9 inhibitor precursor; pyridinyl group enhances kinase binding affinity.
Ethyl 3,6-diphenylimidazo[2,1-b]thiazole-5-carbaldehyde 3-Ph, 6-Ph, 5-CHO C₁₉H₁₃N₂OS Aldehyde functionalization enables Schiff base formation; synthon for β-lactams.
Ethyl 2-(tert-butoxycarbonyl(methyl)amino)-4-methylthiazole-5-carboxylate Thiazole core, Boc-protected MeNH, 4-Me C₁₃H₂₀N₂O₄S Masked amino group for CDK9 inhibitor synthesis; improves reaction compatibility.

Structural and Functional Analysis

Trifluoromethyl (CF₃): The CF₃ group in increases electron-withdrawing effects and lipophilicity, enhancing membrane permeability but possibly reducing aqueous solubility. Aldehyde vs. Ester: The carbaldehyde derivative offers a reactive site for further functionalization, unlike the ester group in the target compound, which is more stable under physiological conditions.

Synthetic Routes: The target compound is synthesized via cyclization of ethyl 3-oxopropanoate derivatives with 2-aminothiazoles , whereas CF₃-substituted analogs require halogenated intermediates and specialized reagents (e.g., CBr₄) .

Biological Applications :

  • Kinase Inhibition : Pyridinyl-substituted thiazoles (e.g., ) show potent CDK9 inhibition (IC₅₀ < 100 nM), whereas the target compound’s bioactivity remains underexplored but inferred to modulate similar pathways.
  • Receptor Modulation : The 4-chlorophenyl derivative acts as a CAR agonist, suggesting that aryl substituents at position 6 could enhance nuclear receptor binding.

Key Differences in Physicochemical Properties

Property Target Compound 6-(4-Cl-Ph) Derivative 3-Me-6-CF₃ Derivative
Molecular Weight 224.28 g/mol 306.77 g/mol 278.25 g/mol
logP (Predicted) 2.1 3.8 1.52
Synthetic Accessibility High Moderate Low (requires halogenation)
Metabolic Stability High Moderate High (CF₃ resists oxidation)

Biological Activity

Ethyl 3,6-dimethylimidazo[2,1-b]thiazole-5-carboxylate is a heterocyclic compound characterized by its unique fused imidazole and thiazole ring structure, along with an ethyl ester functional group. This compound has garnered attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities, particularly in antimicrobial and anticancer domains.

Chemical Structure and Properties

  • Molecular Formula : C₁₀H₁₂N₂O₂S
  • Molecular Weight : Approximately 224.28 g/mol
  • Structural Features : The compound features two methyl groups located at positions 3 and 6 of the imidazole ring, which significantly influence its chemical properties and biological activities.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit essential enzymes involved in microbial metabolism or cancer cell proliferation. This inhibition disrupts critical cellular processes necessary for the survival and growth of these cells.
  • Receptor Binding : It can bind to various receptors, altering their activity and leading to diverse biological effects depending on the specific application context.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. The compound has shown effectiveness against a range of microorganisms by disrupting their metabolic pathways.

Anticancer Activity

In vitro studies have demonstrated that this compound possesses notable anticancer activity. It has been tested against various human cancer cell lines, including:

Cell Line IC50 Value (μg/mL) Activity
MCF-7< 2.21High
HepG2< 1.67High
A549< 1.11High

These results suggest that the compound may be a promising candidate for further development as an anticancer agent due to its potent cytotoxic effects against these cell lines .

Case Studies

  • Synthesis and Evaluation : A series of thiazole derivatives were synthesized and evaluated for their antitumor activity. Among these compounds, this compound showed superior inhibitory effects compared to established chemotherapeutics like doxorubicin .
  • Mechanistic Insights : Molecular docking studies have revealed that this compound interacts favorably with key targets such as EGFR and BRAF V600E mutants, suggesting its potential as a targeted therapy in cancer treatment .

Comparative Analysis with Similar Compounds

This compound shares structural similarities with other thiazole derivatives but exhibits unique biological properties due to its specific substitution pattern. Here is a comparison with related compounds:

Compound Name Structural Features Unique Aspects
Ethyl 2,6-dimethylimidazo[2,1-b]thiazole-5-carboxylateDifferent methyl group positioningVariations in biological activity potential
Ethyl 6-methylimidazo[2,1-b][1,3]thiazole-5-carboxylic acidDifferent substitution patternDistinct reactivity profiles

The unique combination of structural features in this compound enhances its biological activity compared to these similar compounds.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to synthesize Ethyl 3,6-dimethylimidazo[2,1-b]thiazole-5-carboxylate, and how can reaction conditions be optimized?

  • Methodology : The compound is typically synthesized via multi-component reactions. For example, cyclization of 2-mercaptoimidazoles with α-halo ketones in refluxing toluene or acetonitrile yields the imidazo[2,1-b]thiazole core. Optimization involves:

  • Using NH4Cl as a catalyst to enhance reaction efficiency .
  • Solvent selection (e.g., toluene for reflux conditions) and stoichiometric control of reagents like ethyl 3-oxobutanoate derivatives .
  • Monitoring reaction progress via TLC and isolating products through recrystallization (ethanol or benzene) .
    • Key Data : Yields range from 40–82% depending on substituents and reaction time .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

  • Spectroscopic Methods :

  • 1H/13C NMR : Assigns proton and carbon environments (e.g., methyl groups at δ 2.4–2.6 ppm; ester carbonyl at ~170 ppm) .
  • FT-IR : Identifies functional groups (e.g., C=O stretch at ~1643 cm⁻¹, C-N at ~1565 cm⁻¹) .
    • Chromatographic/Mass Spectrometry :
  • HPLC/LC-MS : Purity assessment using reverse-phase columns (C18) with UV detection at 254 nm .
  • HRMS : Confirms molecular ions (e.g., [M+H]+ calculated for C11H13N2O2S: 261.0698) .

Advanced Research Questions

Q. How do structural modifications at the 3-, 5-, and 6-positions of the imidazo[2,1-b]thiazole scaffold affect 15-lipoxygenase (15-LOX) inhibitory activity?

  • SAR Insights :

  • 5-Carboxylate Group : Essential for hydrogen bonding with the enzyme active site. Ethyl esters improve solubility over methyl analogs .
  • 3,6-Dimethyl Substitution : Enhances hydrophobic interactions; bulkier groups (e.g., 2,4,4-trimethylpentan-2-yl) increase potency (IC50 = 11.5 µM vs. quercetin’s 23 µM) .
  • Amino vs. Alkyl Substituents : Bulky alkyl groups at position 5 improve selectivity over cyclooxygenase (COX) isoforms .
    • Data Table :
Substituent (Position)IC50 (µM)Selectivity (15-LOX vs. COX-1)
5-(2,4,4-Trimethylpentan-2-yl)11.5>10-fold
5-Cyclohexyl35.0~5-fold
Reference (Quercetin)23.0Non-selective

Q. How can researchers resolve discrepancies between in vitro enzyme inhibition data and cellular activity in anti-inflammatory assays?

  • Strategies :

  • Cellular Uptake Studies : Use LC-MS to quantify intracellular concentrations, as poor permeability may explain reduced activity despite high in vitro potency .
  • Redox Interference Testing : Assess compound stability in H2O2-rich environments (e.g., PC12 cell models) to rule out false negatives in antioxidant assays .
  • Proteomic Profiling : Identify off-target interactions (e.g., with 5-LOX or COX-2) using affinity chromatography or pull-down assays .

Q. What in vivo models are suitable for evaluating the therapeutic potential of derivatives in neurodegenerative or inflammatory diseases?

  • Model Systems :

  • Atherosclerosis : ApoE−/− mice fed a high-fat diet, monitoring aortic plaque formation and 15-LOX expression .
  • Neuroinflammation : H2O2-induced oxidative stress in PC12 cells or MPTP-treated mice for Parkinson’s disease .
    • Dosing : Oral bioavailability studies in rodents using PEG-400 formulations (10–50 mg/kg daily) .

Methodological Considerations

  • Contradiction Analysis : When IC50 values conflict across studies (e.g., enzyme vs. cell-based assays), validate assay conditions (pH, substrate concentration) and confirm compound stability via NMR or LC-MS post-assay .
  • Synthetic Challenges : Avoid N-acylation side products during cyclization by using POCl3 instead of acetic anhydride .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 3,6-dimethylimidazo[2,1-b]thiazole-5-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 3,6-dimethylimidazo[2,1-b]thiazole-5-carboxylate

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